molecular formula C9H10N2S B8774728 1-Phenylimidazolidine-2-thione

1-Phenylimidazolidine-2-thione

Cat. No.: B8774728
M. Wt: 178.26 g/mol
InChI Key: GXBDORPZPAFTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylimidazolidine-2-thione is a cyclic thiourea derivative of significant interest in medicinal and organic chemistry due to its role as a versatile synthetic intermediate. Its core application is as an effective amidoalkylating agent for the synthesis of unsymmetric bis-heterocyclic compounds featuring a direct C-C bond . This reactivity allows researchers to combine distinct pharmacophoric groups into a single molecule, facilitating the exploration of new chemical space in drug discovery . The compound belongs to the imidazolidine-2-thione class, which is well-documented to exhibit a range of notable biological activities, including antimicrobial, antifungal, and anti-HIV properties . Furthermore, derivatives of imidazolidine-2-thione have been extensively used as ligands to create metal complexes with demonstrated biological activity . The structure of related this compound derivatives has been confirmed through X-ray crystallography, revealing a characteristic twisted conformation of the five-membered ring . This compound is for research use as a fundamental scaffold in the development of novel therapeutic agents and functional materials. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-phenylimidazolidine-2-thione

InChI

InChI=1S/C9H10N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)

InChI Key

GXBDORPZPAFTBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Phenylimidazolidine 2 Thione and Its Derivatives

Direct Cyclization Approaches

Direct cyclization methods provide efficient pathways to the core 1-phenylimidazolidine-2-thione structure through the formation of the heterocyclic ring from acyclic precursors.

Reaction of N-Phenyl-Substituted Diamines with Thiating Agents

A primary method for the synthesis of this compound involves the reaction of an N-phenyl-substituted diamine, such as N-phenylethylenediamine, with a thiating agent. Common thiating agents for this purpose include carbon disulfide (CS₂) and thiophosgene (B130339) (CSCl₂). scispace.comwikipedia.orgresearchgate.net

The reaction with carbon disulfide is a well-established route. scispace.com For instance, the condensation of optically active α-phenylethylenediamine with carbon disulfide is a key step in the stereoselective synthesis of levamisole, where the resulting 4-phenyl-imidazolidine-2-thione is a crucial intermediate. google.com This reaction highlights the utility of this method in preparing chiral derivatives.

Thiophosgene, a highly reactive thiocarbonyl donor, also serves as an effective reagent for this transformation. wikipedia.orgresearchgate.net It readily reacts with primary amines to form the desired cyclic thiourea (B124793) structure. researchgate.net

Three-Component Reactions for Substituted Imidazolidine-2-thiones

Three-component reactions offer a convergent and atom-economical approach to constructing substituted imidazolidine-2-thiones. These one-pot syntheses bring together multiple reactants to rapidly generate molecular complexity. For example, a microwave-assisted three-component reaction has been developed for the synthesis of cis-imidazolidine-2-thione derivatives with good yields and high diastereoselectivity. clockss.org Another approach involves the reaction of benzils, urea (B33335) or thiourea derivatives, and a strong base under grinding and solvent-free conditions to produce imidazolidine-2-thiones, hydantoins, and thiohydantoins. scirp.org These methods provide an environmentally friendly and efficient alternative to traditional multi-step syntheses.

Cyclization via Thiourea Precursors

The synthesis of this compound can also be achieved through the cyclization of pre-formed thiourea precursors. This two-step approach involves the initial formation of a substituted thiourea, followed by an intramolecular cyclization to yield the desired heterocyclic ring.

For example, N-(2-hydroxyethyl)-N'-phenylthioureas, which are readily prepared from the corresponding 1,2-aminoalcohols and phenyl isothiocyanate, can undergo cyclization. researchgate.net The use of a one-pot reaction with sodium hydroxide (B78521) and p-toluenesulfonyl chloride (TsCl) has been shown to be effective for this ring closure. researchgate.netsci-hub.se Similarly, 1-(2-hydroxyethyl)-1-methyl-3-phenylthiourea can be cyclized using sodium hydride in dry THF. nih.gov This methodology is versatile and allows for the synthesis of a variety of substituted imidazolidine-2-thiones. researchgate.net

PrecursorReagentsProductReference
N-(2-hydroxyethyl)-N'-phenylthioureasNaOH/TsCl2-Phenylaminothiazolines researchgate.net
1-(2-Hydroxyethyl)-1-methyl-3-phenylthioureaNaH/THF1-Methyl-3-phenylimidazolidine-2-thione nih.gov

In-Situ Cyclization Reactions from Hydroxyethylated Diamines and Carbon Disulfide

An in-situ cyclization method provides a direct route to 1-(2-hydroxyethyl)imidazolidine-2-thione. This reaction involves treating N-(2-hydroxyethyl)ethylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. mdpi.com The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate which then undergoes intramolecular cyclization to form the imidazolidine-2-thione ring. mdpi.com This method is notable for its operational simplicity and has been observed as a side reaction in dithiocarbamate chemistry. mdpi.com

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified through various functionalization and derivatization reactions to introduce new chemical entities and explore their properties.

Amidoalkylation using 5-Hydroxy-1-phenylimidazolidine-2-thione

A key derivative, 5-hydroxy-1-phenylimidazolidine-2-thione, serves as a valuable reagent for amidoalkylation reactions. researchgate.netineosopen.orgresearchgate.netresearchgate.net This compound can be synthesized through the selective reduction of the amide group in the corresponding thiohydantoin derivative using a reducing agent like lithium aluminum hydride (LiAlH₄). ineosopen.org

The resulting 5-hydroxy derivative acts as a cyclic hemiamidal and is a potent amidoalkylating agent. researchgate.netineosopen.orgresearchgate.net It can react with various nucleophiles, including indoles, oxindoles, and pyrazole (B372694) derivatives, to form new carbon-carbon bonds. researchgate.netresearchgate.net This amidoalkylation provides a direct route to unsymmetrical bis-heterocyclic compounds, which are of interest for their potential pharmacological activities. researchgate.netresearchgate.net For instance, the reaction of 5-hydroxy-1-phenylimidazolidine-2-thione with 1-methyloxindole and pyrazolone (B3327878) derivatives has been shown to produce novel bis-heterocyclic systems. researchgate.net

ReactantProductReference
1-MethyloxindoleUnsymmetrical bis-heterocyclic compound researchgate.net
3-Pyrazolone derivativesUnsymmetrical bis-heterocyclic compound researchgate.net
Pyrazole derivativesUnsymmetrical bis-heterocyclic compound researchgate.net
Thiohydantoin derivativesUnsymmetrical nitrogen-containing bis-heterocyclic systems ineosopen.orgresearchgate.net

S-Alkylation for Thioimidazoline Derivatives

The sulfur atom of the thiourea moiety in this compound and related cyclic thioureas is nucleophilic and can be readily alkylated. This S-alkylation reaction is a key step in the synthesis of various thioimidazoline derivatives, which are valuable intermediates in organic synthesis.

Alkylation of this compound and its analogs can be achieved using a variety of alkylating agents, such as alkyl halides. For instance, the reaction with benzyl (B1604629) chloride or methyl iodide leads to the formation of the corresponding S-alkylated products. sapub.org This process typically involves the deprotonation of the thiourea, often with a base like triethylamine, to enhance the nucleophilicity of the sulfur atom, followed by reaction with the electrophilic alkylating agent. sapub.org The resulting S-alkylated products, also known as isothiouronium salts, are versatile intermediates. scialert.net For example, they can undergo further reactions, such as oxidation, to yield imidazole (B134444) derivatives. scialert.net

One notable application of S-alkylation is in the synthesis of nonbenzo analogues of certain catalysts. Cyclic thioureas can be condensed with α-bromoacetophenones to form these analogues. lookchem.com

Acylation Reactions to Form Mono- and Di-acylated Thiourea Derivatives

The acylation of imidazolidine-2-thione is a significant method for producing mono- and di-acylated thiourea derivatives, which are recognized for their pharmacological potential. nih.govnih.gov The outcome of the acylation reaction, whether it yields a mono- or di-acylated product, is influenced by the nature of the acyl chloride used as the acylating agent. nih.govnih.gov

Typically, the synthesis of mono-acylated thiourea derivatives can be challenging, as the formation of di-acylated compounds is often favored, even when the acyl chloride is used in limited amounts. nih.gov However, studies have shown that reacting imidazolidine-2-thione with certain acyl chlorides in the presence of dimethylacetamide can lead to the formation of mono-acylated derivatives. nih.govresearchgate.net These mono-acylated compounds can then be used as synthons for the preparation of asymmetric di-acylthioureas by reacting them with a different acyl chloride. nih.govresearchgate.net

For instance, mono-benzoyl imidazolidin-2-thione can be condensed with various (hetero)aroyl chlorides in pyridine (B92270) to yield a library of asymmetric di-acylthioureas. nih.gov The reaction conditions can be tailored to accommodate the reactivity of different acyl chlorides. nih.gov

Table 1: Synthesis of Asymmetric Di-acylthioureas This table is interactive. Users can sort and filter the data.

Mono-acylated Reactant Acyl Chloride Product
Benzoyl imidazolidin-2-thione Acetyl chloride 4-acetyl-3-benzoyl-imidazolidin-2-thione
Benzoyl imidazolidin-2-thione Propionyl chloride 3-benzoyl-4-propionyl-imidazolidin-2-thione
Benzoyl imidazolidin-2-thione Butyryl chloride 3-benzoyl-4-butyryl-imidazolidin-2-thione
Benzoyl imidazolidin-2-thione 2-Furoyl chloride 3-benzoyl-4-(2-furoyl)-imidazolidin-2-thione
Benzoyl imidazolidin-2-thione 2-Thenoyl chloride 3-benzoyl-4-(2-thenoyl)-imidazolidin-2-thione

Data sourced from a study on the synthesis of asymmetric di-acylthioureas. nih.gov

Reactions of Isothiocyanates with N-Arylcyanothioformamides for Imidazolidineiminodithiones

A notable synthetic route to imidazolidineiminodithiones involves the reaction of isothiocyanates with N-arylcyanothioformamides. mdpi.comnih.gov This reaction provides a regiospecific pathway to a series of imidazolidineiminodithiones with various functional groups on the aromatic rings. mdpi.comnih.gov The reaction is typically conducted at room temperature in a 1:1 molar ratio, often utilizing a catalytic amount of a base like triethylamine. mdpi.comnih.gov

The proposed mechanism for this heterocyclization begins with the deprotonation of the N-arylcyanothioformamide by the base, forming a triethylammonium (B8662869) salt intermediate. mdpi.com This anion can exist in two tautomeric forms, reacting through either the nitrogen or sulfur atom. The subsequent reaction with the isothiocyanate leads to the formation of the imidazolidineiminodithione ring system. mdpi.com The regioselectivity of this reaction is a key feature, leading to the exclusive formation of one regioisomer. mdpi.com

Catalytic and Solvent Effects in Synthesis

The synthesis of this compound and its derivatives is significantly influenced by the choice of catalysts and solvents, which can affect reaction rates, yields, and regioselectivity.

Influence of Lewis Acid Catalysis

Lewis acid catalysis has been shown to play a role in various organic syntheses, including those involving heterocyclic compounds. While direct Lewis acid catalysis in the primary synthesis of this compound is not extensively detailed in the provided context, related applications suggest its potential influence. For example, Lewis acids like Zn(OTf)2 and Sc(OTf)3 have been used to catalyze cycloaddition reactions involving thione derivatives. chemrxiv.org In peptide synthesis, tantalum and titanium-based Lewis acid catalysts have been employed for the activation of carboxyl groups. nih.gov Furthermore, the use of halloysite (B83129) nanotubes, which can act as bimodal Lewis/Brønsted acid catalysts, has been explored for the synthesis of heterocyclic compounds. mdpi.com Cationic low-coordinate Zn(II) organometallics are noted for their enhanced Lewis acidity, which can be tuned by the nature of the ligands, suggesting their potential as catalysts in related syntheses. anr.fr

Impact of Solvent and Temperature on Regioselectivity

Solvent and temperature are critical parameters that can dictate the regiochemical outcome of the synthesis of imidazolidine (B613845) derivatives. In the reaction of isothiocyanates with N-arylcyanothioformamides, the choice of solvent has a profound effect on regioselectivity. mdpi.com For instance, using dimethylformamide (DMF) as the solvent has been shown to promote the exclusive formation of a single regioisomer of imidazolidineiminodithiones. mdpi.comnih.govuaeu.ac.ae This is a significant finding as it resolves challenges related to the formation of inseparable mixtures of regioisomers that can occur in other solvents. mdpi.com

The tautomeric equilibrium of reactants, such as N-arylcyanothioformamides, is also sensitive to the solvent. mdpi.com The ratio of tautomers can shift significantly in different deuterated solvents like CDCl3, MeOD, and DMSO-d6, which in turn can influence the reaction pathway. mdpi.com

Temperature can also be a controlling factor. In some cases, regulating the temperature can exclusively generate a specific regioisomer of imidazolidineiminodithiones. mdpi.com However, the effectiveness of temperature control can be highly dependent on the specific substituents on the reactants. mdpi.com

Table 2: Solvent Effect on the Tautomeric Ratio of Phenylcarbamothioyl Cyanide Salt This table is interactive. Users can sort and filter the data.

Deuterated Solvent Tautomeric Ratio (S-form:N-form)
CDCl3 69:31
MeOD 90:10
DMSO-d6 98:2

Data reflects the preference for a single major resonance intermediate in different solvents. mdpi.com

Structural Elucidation and Spectroscopic Characterization

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer insights into the bonding and electronic transitions within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Key vibrational bands for the analogous structure are observed and can be extrapolated to identify the functional groups in 1-Phenylimidazolidine-2-thione. The spectrum is expected to show characteristic peaks for the C-H stretching of the methylene (B1212753) (CH₂) groups in the imidazolidine (B613845) ring, typically around 2900-3000 cm⁻¹. nih.gov A significant band corresponding to the thiocarbonyl (C=S) group stretching vibration is anticipated around 1085 cm⁻¹. nih.gov Additionally, several bands in the 1500-1600 cm⁻¹ region would confirm the presence of the aromatic phenyl ring C=C stretching vibrations. nih.gov An important distinction for this compound would be the presence of an N-H stretching band, typically appearing in the 3200-3400 cm⁻¹ region, which would be absent in its N-methylated counterpart.

Table 1: Expected FTIR Peaks for this compound Based on Analogous Compounds

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch ~3200-3400 Amine
Aromatic C-H Stretch ~3000-3100 Phenyl Ring
Aliphatic C-H Stretch ~2900-3000 Imidazolidine Ring (CH₂)
Aromatic C=C Stretch ~1500-1600 Phenyl Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to display absorption bands arising from π → π* and n → π* transitions. The phenyl group and the thione group are the primary chromophores. A study on the related compound 2-phenyl-2-imidazoline (B1199978) showed significant UV absorption. scirp.org The conjugated system involving the phenyl ring and the imidazolidine-2-thione moiety would likely result in characteristic absorption maxima. The π → π* transitions, typically of high intensity, are expected in the shorter wavelength region of the UV spectrum, while the lower intensity n → π* transitions associated with the non-bonding electrons of the sulfur and nitrogen atoms would appear at longer wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons. Based on the analysis of the structurally similar 1-Methyl-3-phenylimidazolidine-2-thione, the ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the imidazolidine and phenyl rings. nih.gov

The two methylene groups (CH₂) of the imidazolidine ring are diastereotopic and are expected to appear as two distinct triplets. The protons on the nitrogen-adjacent carbon (N-CH₂) would be deshielded and resonate further downfield compared to the other methylene protons. The phenyl protons would typically appear as a multiplet in the aromatic region (around 7.0-7.5 ppm). nih.gov A broad singlet corresponding to the N-H proton is also expected, and its chemical shift can be variable depending on the solvent and concentration.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Imidazolidine CH₂ ~3.5-4.0 Triplet
Imidazolidine CH₂ ~3.2-3.7 Triplet
Phenyl H (ortho, meta, para) ~7.0-7.5 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The most downfield signal in the spectrum of this compound is expected to be the thiocarbonyl carbon (C=S), typically appearing in the range of 180-200 ppm, as seen in related thione compounds. mdpi.com The carbon atoms of the phenyl ring would produce signals in the aromatic region (110-140 ppm). The two methylene carbons of the imidazolidine ring would be found in the aliphatic region, with the carbon atom directly attached to the nitrogen of the phenyl group being more deshielded.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C=S (Thione) ~180-200
Phenyl C (quaternary) ~130-140
Phenyl CH ~110-130
Imidazolidine CH₂ ~40-50

Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, a cross-peak would be expected between the two non-equivalent methylene groups of the imidazolidine ring, confirming their adjacent positions. Correlations among the protons of the phenyl ring would also be observed, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. wikipedia.org HSQC would be used to definitively assign the ¹³C signals for each CH and CH₂ group by correlating the proton signals from the ¹H NMR spectrum with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different parts of the molecule. Key expected correlations would include:

The N-H proton showing a correlation to the adjacent methylene carbons and the thiocarbonyl carbon.

The protons of the phenyl ring showing correlations to the quaternary carbon of the phenyl group and potentially to the nitrogen-bearing carbon of the imidazolidine ring.

The methylene protons showing correlations to each other's carbons and to the thiocarbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which is valuable for determining stereochemistry and conformation. In this compound, NOESY could provide information about the spatial relationship between the phenyl ring and the imidazolidine ring protons.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry serves as a critical tool for determining the molecular mass and elucidating the structural components of this compound through analysis of its fragmentation patterns. Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion (M•+), which is energetically unstable and subsequently breaks down into smaller, charged fragments.

The fragmentation of this compound is predicted to follow logical pathways based on the stability of the resulting ions and neutral species. Key fragmentation routes would likely involve:

Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. The most prominent fragmentation is expected to be the cleavage of the bond between the phenyl group and the nitrogen atom, leading to the formation of a stable phenyl cation ([C₆H₅]⁺) with a mass-to-charge ratio (m/z) of 77, or the loss of a phenyl radical to leave a charged imidazolidine-2-thione fragment.

Ring Fragmentation: The imidazolidine ring itself can undergo fragmentation. A common pathway involves the loss of ethylene (B1197577) (C₂H₄) from the molecular ion. Another potential fragmentation is the cleavage of the C=S bond or adjacent bonds, leading to characteristic fragment ions.

Loss of Small Molecules: The fragmentation cascade can also involve the elimination of small, stable neutral molecules, such as hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (CH₂S), from the fragment ions.

Analyzing the relative abundance of these fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure and confirms its molecular weight.

X-ray Crystallography for Solid-State Molecular Structure

Detailed experimental data from single-crystal X-ray diffraction for the specific compound this compound is not available in the referenced literature. The following sections describe the type of information that would be obtained from such an analysis.

Determination of Molecular Geometry and Conformation

X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the exact three-dimensional arrangement of atoms in the solid state. This analysis would reveal the conformation of the five-membered imidazolidine ring, which is typically non-planar and often adopts a "twist" or "envelope" conformation to minimize steric strain. It would also define the geometry of the planar phenyl group and its spatial orientation relative to the heterocyclic ring.

Analysis of Ring Planarity and Dihedral Angles

This analysis would quantify the planarity of the imidazolidine and phenyl rings. A key parameter is the dihedral angle between the least-squares planes of the phenyl ring and the imidazolidine ring. This angle is crucial for understanding the degree of steric hindrance and the potential for electronic communication between the two ring systems. For example, in the closely related compound 1-Methyl-3-phenylimidazolidine-2-thione, the dihedral angle between the five- and six-membered rings has been reported to be significantly different for the two independent molecules in the asymmetric unit (28.03° and 41.54°). nih.gov

Investigation of Supramolecular Interactions (e.g., C-H···π Interactions, Hydrogen Bonding)

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various non-covalent intermolecular forces. X-ray diffraction is essential for identifying and characterizing these interactions. Given the presence of a phenyl ring (a π-system), an N-H group (a hydrogen bond donor), and a thione group (C=S, a hydrogen bond acceptor), the following interactions would be investigated:

Hydrogen Bonding: The N-H group of one molecule can form a hydrogen bond with the sulfur atom of a neighboring molecule (N-H···S=C). The strength and geometry of these bonds are critical determinants of the crystal packing.

C-H···π Interactions: The electron-rich π-cloud of the phenyl ring can act as an acceptor for weak hydrogen bonds from C-H groups on adjacent molecules, further stabilizing the three-dimensional structure.

Elucidation of Tautomeric Forms in Solid State

The this compound molecule can theoretically exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-SH group and a C=N double bond within the ring). X-ray crystallography definitively determines which tautomer is present in the solid state by precisely locating the hydrogen atom on either the nitrogen (thione form) or the sulfur (thiol form). For cyclic thioureas, the thione form is generally the more stable tautomer and is the form predominantly observed in the solid state.

Coordination Chemistry of 1 Phenylimidazolidine 2 Thione As a Ligand

Ligand Properties and Donor Atom Preferences (N,S-Coordination)

1-Phenylimidazolidine-2-thione, a cyclic thiourea (B124793) derivative, possesses two primary donor sites for coordination to metal ions: the exocyclic sulfur atom of the thione group (C=S) and the nitrogen atoms within the imidazolidine (B613845) ring. The lone pairs of electrons on these heteroatoms make the molecule an effective Lewis base.

The coordination preference is heavily influenced by the nature of the metal ion and the reaction conditions. Typically, the soft sulfur atom is the primary coordination site, especially for soft metal ions. Spectroscopic data, particularly infrared (IR) spectroscopy, provides strong evidence for sulfur coordination. A shift in the ν(C=S) vibrational band to a lower frequency in the metal complex compared to the free ligand indicates a weakening of the C=S double bond, which is consistent with the coordination of the sulfur atom to the metal center. ias.ac.in

While coordination often occurs exclusively through the sulfur atom, resulting in a monodentate ligand, this compound can also act as a bidentate ligand. ias.ac.in In its deprotonated, anionic form, the ligand can coordinate through both a nitrogen atom of the imidazolidine ring and the exocyclic sulfur atom, forming a stable chelate ring. This N,S-coordination mode is particularly common in the formation of bridged, polynuclear complexes. nih.gov The coordination can be described in several ways:

Neutral Monodentate: The ligand coordinates solely through the sulfur atom without deprotonation.

Anionic Bidentate: Following deprotonation of one of the ring nitrogen atoms, the ligand coordinates through both the sulfur and the deprotonated nitrogen atom. ias.ac.in

Bridging Ligand: In polynuclear complexes, the ligand can bridge two metal centers, often utilizing both its sulfur and nitrogen donor atoms. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in an appropriate solvent. The resulting complexes are often characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, IR and NMR spectroscopy, and elemental analysis.

This compound and its derivatives form stable complexes with a range of transition metals.

Palladium(II): Palladium(II) readily forms complexes with imidazolidine-2-thione ligands. These complexes often feature a square planar geometry around the Pd(II) center. researchgate.net Dinuclear palladium complexes have also been synthesized where the deprotonated thione ligand bridges two metal centers through N,S-coordination. nih.gov

Nickel(II): Nickel(II) complexes with related thioxoimidazolidin-4-one ligands have been synthesized and characterized, often exhibiting octahedral geometry. researchgate.net

Copper(I) and Silver(I): Due to the ability of thiones to reduce metals in higher oxidation states, stable complexes with Cu(I) and Ag(I) are readily formed. ias.ac.in Studies on related ligands show coordination primarily through the sulfur atom. ias.ac.in

Gold(III): While gold(I) complexes with related thiourea derivatives are known, gold(III) also forms complexes with N-heterocyclic ligands. nih.govnih.govrsc.org The interaction with gold(III) can lead to the formation of square-planar complexes. rsc.org

Cadmium(II) and Zinc(II): Cadmium(II) and Zinc(II) form complexes with imidazolidine-2-thione and its derivatives, typically resulting in distorted tetrahedral geometries where the metal is coordinated to two thione ligands and two halide anions. researchgate.netresearchgate.net X-ray and NMR studies confirm that coordination occurs through the exocyclic sulfur atom. researchgate.net

Ruthenium(II): Ruthenium(II) is known to form stable complexes with various phenyl-imidazole and phenanthroline-based ligands, often resulting in octahedral complexes with potential applications in medicinal chemistry. nih.govnih.govmdpi.com

The coordination geometry of metal complexes with this compound is influenced by the coordination number of the metal ion, its electronic configuration, and the steric bulk of the ligands.

Square Planar: This geometry is common for d⁸ metal ions such as Pd(II) and Au(III). researchgate.netrsc.org In these complexes, the metal center is typically coordinated to four donor atoms in the same plane.

Trigonal Planar: While less common, three-coordinate complexes with a trigonal planar geometry can be formed, particularly with d¹⁰ ions like Cu(I) and Ag(I).

Octahedral: Six-coordinate complexes adopting an octahedral geometry are observed for metals like Ni(II) and Ru(II). researchgate.netnih.gov This geometry can be achieved by the coordination of multiple this compound ligands or a combination of the thione ligand and other co-ligands or solvent molecules. nih.gov

The following table summarizes the typical coordination geometries observed for various metal ions with imidazolidine-2-thione and related ligands.

Metal Iond-electron countTypical Coordination Geometry
Pd(II)d⁸Square Planar researchgate.net
Ni(II)d⁸Octahedral researchgate.net
Cu(I)d¹⁰Trigonal Planar / Tetrahedral
Ag(I)d¹⁰Linear / Trigonal Planar
Au(III)d⁸Square Planar rsc.org
Cd(II)d¹⁰Tetrahedral researchgate.net
Zn(II)d¹⁰Tetrahedral researchgate.net
Ru(II)d⁶Octahedral nih.gov

The nuclearity of the resulting metal complexes can vary significantly, from simple mononuclear species to complex polynuclear and polymeric structures.

Mononuclear: In the simplest case, a single metal ion is coordinated by one or more this compound ligands. Examples include tetrahedral [Cd(L)₂Cl₂] and [Zn(L)₂Cl₂] complexes. researchgate.netresearchgate.net

Dinuclear: Dinuclear complexes, containing two metal centers, are readily formed. nih.gov These structures are often facilitated by the bridging nature of the deprotonated thione ligand, which can link the metal ions through its N,S-donor atoms. nih.gov

Polymeric: In some cases, the bridging capabilities of the ligand can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.

The introduction of co-ligands, such as triphenylphosphine (B44618) (PPh₃), can significantly influence the stoichiometry, structure, and reactivity of the resulting metal complexes. Triphenylphosphine is a bulky, soft ligand that has a strong affinity for soft metal ions like Pd(II) and Au(I).

Mechanistic Aspects of Metal-Ligand Interactions

The formation of metal complexes with this compound is governed by fundamental principles of coordination chemistry. The interaction is a Lewis acid-base reaction, where the metal ion acts as the Lewis acid (electron pair acceptor) and the ligand acts as the Lewis base (electron pair donor).

The preference for sulfur versus nitrogen coordination can be explained by Hard and Soft Acid-Base (HSAB) theory. Soft metal ions like Pd(II), Ag(I), and Au(I)/Au(III) have a greater affinity for the soft sulfur donor atom, while harder metal ions might be expected to show a greater affinity for the harder nitrogen donor atoms.

The mechanism of complex formation in solution typically involves stepwise ligand substitution reactions, where solvent molecules in the metal's coordination sphere are replaced by the this compound ligand. The stability of the resulting complex is quantified by its formation constant. In the case of bidentate N,S-coordination, the chelate effect provides additional thermodynamic stability to the complex compared to coordination by two separate monodentate ligands. The electronic properties of the phenyl group on the imidazolidine ring can also influence the electron density on the donor atoms, thereby modulating the ligand's donor strength and the stability of the resulting metal complexes.

Ligand Transformations within the Coordination Sphere (e.g., C-S Bond Cleavage and C-N Bond Formation)

When this compound and its N-substituted analogues coordinate to a metal center, the ligand itself can undergo significant chemical transformations. These reactions, occurring within the coordination sphere of the metal ion, can lead to the formation of new, more complex organic molecules that remain coordinated to the metal. Research has particularly highlighted the reactivity of these thione ligands with copper(I) halides, which can promote the cleavage of the carbon-sulfur (C–S) bond and facilitate the formation of new carbon-nitrogen (C–N) bonds. rsc.orgresearchgate.net

Detailed studies on the reactions of N-substituted imidazolidine-2-thiones with copper(I) halides have demonstrated this transformative potential. rsc.org For instance, the reaction between N-ethyl-imidazolidine-2-thione, an analogue of this compound, and copper(I) iodide in acetonitrile (B52724) resulted in a remarkable ligand transformation. Over a period of three weeks, the original thione ligand was converted into a new molecule, 1-ethyl-3-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)imidazolidine-2-thione. rsc.org This process involves the rupture of a C–S bond in one ligand molecule and the subsequent formation of a C–N bond with a second ligand molecule. The newly formed, larger ligand was found coordinated to a copper(II) center in an unusual two-dimensional polymer. rsc.org An ESR spectrum confirmed the presence of divalent Cu(II) in the final polymeric structure, indicating the metal center's role in the ligand's oxidative transformation. rsc.org

This reactivity is not isolated to the N-ethyl derivative. Similar C–S bond cleavage has been observed in reactions of the parent ligand, imidazolidine-2-thione, with copper(I) chloride or bromide in dimethyl sulfoxide (B87167) (DMSO). researchgate.net While the specific transformation for the N-phenyl derivative, this compound, under identical conditions to the N-ethyl analogue led to a different type of polymer without explicit mention of C-S cleavage, the collective research indicates a general susceptibility of this class of ligands to such metal-promoted transformations. rsc.orgresearchgate.net The reaction between thiazolidine-2-thione and copper(I) bromide also generates a new ligand via C–S bond rupture and C–N bond formation, further underscoring this reaction pattern for heterocyclic thiones in the presence of copper(I). researchgate.net

The table below summarizes key findings from research on the transformation of imidazolidine-2-thione derivatives within the coordination sphere of copper.

Table 1: Examples of Ligand Transformations in N-Substituted Imidazolidine-2-thiones

Starting Ligand Metal Salt Conditions Transformation Observed Resulting Ligand Final Complex Structure
N-ethyl-imidazolidine-2-thione Copper(I) iodide Acetonitrile, 3 weeks C–S rupture, C–N bond formation 1-ethyl-3-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)imidazolidine-2-thione 2D Polymer: {(CuII(κ2-N,S-L-NEt)2)·(CuI2I4)·(CuI2I2)}n rsc.org
N-phenyl-imidazolidine-2-thione Copper(I) iodide Acetonitrile, 1:1 molar ratio S-bridging coordination No transformation reported Polymer: [–Cu(μ-I)2Cu(μ-S-L-Ph)2Cu–]n rsc.org
Imidazolidine-2-thione Copper(I) bromide DMSO C–S bond cleavage Not specified Not specified researchgate.net

Reactivity and Advanced Chemical Transformations

Role as an Amidoalkylating Agent for Heterocyclic Compounds

A derivative of 1-Phenylimidazolidine-2-thione, specifically 5-hydroxy-1-phenylimidazolidine-2-thione, has been identified as a novel and effective amidoalkylating agent. This reactivity allows for the direct introduction of a this compound moiety onto various heterocyclic scaffolds, creating a C-C bond and leading to the formation of complex, unsymmetrical bis-heterocyclic compounds. This process is significant as it combines the structural features of two different classes of heterocycles, which can be a valuable strategy in medicinal chemistry for developing new therapeutic agents.

The amidoalkylation reactions are typically performed with various nucleophilic heterocyclic compounds. Research has demonstrated successful amidoalkylation of indoles, oxindoles, and pyrazole (B372694) derivatives. For instance, the reaction of 5-hydroxy-1-phenylimidazolidine-2-thione with 1-methyloxindole, 3-pyrazolone derivatives, and pyrazole itself yields new bis-heterocyclic architectures where the two heterocyclic rings are directly linked. These transformations provide a synthetic route to novel chemical entities that integrate the pharmacophoric groups of both parent molecules.

Below is a summary of representative amidoalkylation reactions using 5-hydroxy-1-phenylimidazolidine-2-thione:

Nucleophilic HeterocycleReagentResulting Product Class
1-Methyloxindole5-Hydroxy-1-phenylimidazolidine-2-thione3-(1-Phenyl-2-thioxoimidazolidin-5-yl)-1-methyloxindole
3-Pyrazolone derivatives5-Hydroxy-1-phenylimidazolidine-2-thione4-(1-Phenyl-2-thioxoimidazolidin-5-yl)-3-pyrazolone derivatives
Pyrazole5-Hydroxy-1-phenylimidazolidine-2-thione4-(1-Phenyl-2-thioxoimidazolidin-5-yl)pyrazole
Indole5-Hydroxy-1-phenylimidazolidine-2-thione3-(1-Phenyl-2-thioxoimidazolidin-5-yl)indole

These reactions highlight the utility of the imidazolidine-2-thione scaffold as a building block for constructing more complex molecular frameworks.

Tautomerism and its Chemical Implications

This compound can exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton from a nitrogen atom to the sulfur atom, accompanied by a shift of the C=S double bond to a C=N double bond within the ring.

Thione Form <=> Thiol Form

For most heterocyclic thiones, including derivatives of imidazolidine-2-thione, the thione form is thermodynamically more stable and predominates in the gas phase and in neutral solutions. nih.gov Quantum chemical calculations and spectroscopic studies on related systems, such as 1,2,4-triazole-3-thiones, confirm the greater stability of the thione tautomer. nih.govjocpr.com

The existence of this tautomeric equilibrium has significant chemical implications:

Ambident Nucleophilicity : The molecule can act as a nucleophile through two different atoms. In the thione form, reactions with electrophiles (e.g., alkyl halides) can occur at the nitrogen atom (N-alkylation) or the sulfur atom (S-alkylation). The outcome often depends on the reaction conditions and the nature of the electrophile (hard vs. soft electrophiles).

Reactivity Modulation : The predominance of the thione form is crucial for certain reactions. For example, the interaction of the anti-thyroid drug methimazole (B1676384) (1-methylimidazole-2-thione), a related compound, with diiodine is favored with the thione tautomer. ias.ac.in This suggests that the reactivity of this compound with electrophiles like iodine is primarily dictated by the properties of the C=S group.

Biological Activity : The tautomeric state can be critical for biological function. For many thione-containing drugs, the stability of the thione form is essential for its therapeutic activity, as it prevents spontaneous oxidation to the corresponding disulfide. ias.ac.in The N-H moiety present in the dominant thione form can also be essential for enzyme inhibition. ias.ac.in

In alkaline conditions, the equilibrium can be shifted towards the thiol form through deprotonation, forming a thiolate anion. jocpr.com This anion is a soft nucleophile and will preferentially react at the sulfur atom, leading to S-substituted products.

Reactions with Specific Reagents (e.g., Molecular Iodine)

The reaction of thiourea (B124793) and its cyclic analogs, such as this compound, with oxidizing agents like molecular iodine (I₂) is a characteristic transformation. While specific studies on this compound are not extensively detailed in the provided context, the reactivity can be inferred from the well-established chemistry of heterocyclic thiones.

Molecular iodine can act as both an electrophile and an oxidizing agent. The interaction likely begins with the formation of a complex between the sulfur atom of the thione tautomer and an iodine molecule. ias.ac.in This is followed by an oxidative coupling reaction. The general mechanism involves the oxidation of two molecules of the thione to form a disulfide-bridged dimer. In this process, the iodine is reduced to iodide.

The plausible reaction sequence is as follows:

Two molecules of this compound react with one molecule of iodine (I₂).

The sulfur atoms are oxidized and form a disulfide bond (-S-S-).

The product is a dimeric species, bis(1-phenyl-4,5-dihydro-1H-imidazol-2-yl) disulfide, and two equivalents of hydrogen iodide (HI) are formed as a byproduct.

This reaction is a common synthetic method for preparing disulfide derivatives from thiones and demonstrates the susceptibility of the sulfur atom in the this compound molecule to oxidation.

Formation of Hybrid Heterocyclic Architectures

The unique reactivity of this compound makes it a valuable synthon for the construction of hybrid heterocyclic architectures. mdpi.com These are molecules that contain two or more distinct heterocyclic ring systems, often combining different pharmacophores to achieve synergistic or novel biological activities. nih.govnih.gov

The primary method through which this compound contributes to these architectures is via the amidoalkylation reaction discussed previously. By reacting its 5-hydroxy derivative with other heterocyclic nucleophiles, it forms bis-heterocyclic compounds linked by a stable C-C bond. This strategy allows for the deliberate and controlled fusion of the imidazolidine-2-thione moiety with other important heterocyclic cores like indoles and pyrazoles. The resulting hybrid molecules possess a combined structural and electronic profile that is distinct from the individual components.

Beyond simple bis-heterocycles, the functional groups on the this compound ring (the thione group and the N-H protons) offer further handles for elaboration. For example:

The thione group can be used to synthesize fused thiazole (B1198619) rings.

The nitrogen atoms can be functionalized or incorporated into larger macrocyclic structures.

The development of synthetic routes to create these complex hybrid molecules is a key area of research in medicinal chemistry, as it provides a pathway to novel compounds with potentially enhanced therapeutic properties. mdpi.commdpi.com

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-Phenylimidazolidine-2-thione, from its preferred three-dimensional shape to its electronic characteristics.

Geometry optimization is a computational process used to find the minimum energy structure of a molecule, which corresponds to its most stable arrangement of atoms in space. For cyclic systems like this compound, conformational analysis is crucial for identifying the most stable conformers.

While specific computational studies on the geometry of this compound are not extensively detailed in the reviewed literature, crystallographic data of the closely related compound, 1-Methyl-3-phenylimidazolidine-2-thione, provides valuable insights. nih.gov The asymmetric unit of this derivative contains two independent molecules, both exhibiting a twisted conformation about the CH2—CH2 bond within the five-membered imidazolidine (B613845) ring. nih.gov This twist contrasts with the nearly planar structure observed in some other imidazolidinethione derivatives. nih.gov

Table 1: Selected Dihedral Angles for 1-Methyl-3-phenylimidazolidine-2-thione

Torsion AngleValue (°)
C2—N2—C5—C1035.6 (3)
C12—N4—C15—C20-42.8 (3)

Data sourced from a crystallographic study of 1-Methyl-3-phenylimidazolidine-2-thione, a related compound. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations are typically performed on the optimized geometry of the molecule using methods like DFT. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results. nih.gov

For the related compound 1-Methyl-3-phenylimidazolidine-2-thione, experimental IR data has identified characteristic absorption bands. nih.gov These assignments, supported by general knowledge of group frequencies, provide a basis for what would be expected for this compound. A full theoretical analysis would involve calculating the vibrational modes and their corresponding frequencies and intensities, allowing for a detailed assignment of the entire spectrum, including stretching, bending, wagging, twisting, and rocking motions of the molecular framework. scialert.netnih.gov

Table 2: Experimental IR Absorption Bands for 1-Methyl-3-phenylimidazolidine-2-thione

Wavenumber (cm⁻¹)Assignment
2977 and 2899CH₂ stretching
1613, 1598, and 1565Aromatic C=C stretching
1085C=S stretching

Data from an experimental study on a related compound. nih.gov

Frontier Molecular Orbitals (FMO) The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comschrodinger.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comschrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the π-system of the phenyl ring, while the LUMO would be distributed over the C=S bond and the aromatic ring.

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow represent areas of neutral or intermediate potential. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red) around the sulfur atom of the thione group due to the presence of lone pairs of electrons, making it a primary site for interaction with electrophiles. The hydrogen atoms on the imidazolidine ring and the phenyl group would likely exhibit positive potential (blue). Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, and for understanding the regioselectivity of chemical reactions. nih.govresearchgate.net

NMR Chemical Shifts Computational methods, particularly DFT, are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov These predicted shifts are then compared with experimental data to aid in structure elucidation and signal assignment. chemrxiv.org

Experimental ¹H NMR data for the related 1-Methyl-3-phenylimidazolidine-2-thione in CDCl₃ shows distinct signals for the methyl, methylene (B1212753), and aromatic protons. nih.gov Theoretical calculations for this compound would predict the chemical shifts for the protons and carbons of the imidazolidine and phenyl rings, taking into account the electronic environment of each nucleus.

Table 3: Experimental ¹H NMR Chemical Shifts for 1-Methyl-3-phenylimidazolidine-2-thione in CDCl₃

Proton TypeChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.39d
Aromatic-H7.31t
Aromatic-H7.13t
CH₂3.92t
CH₂3.64t
CH₃3.42d

Data from an experimental study on a related compound. nih.gov

UV-Vis Spectra Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgnih.govsapub.org This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the phenyl ring and the thione group. TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as the HOMO → LUMO transition, and to understand how the electronic structure influences the optical properties of the molecule. nih.govrsc.org

Transition State Evaluation Theoretical chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. researchgate.net For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be employed to model the potential energy surface, identify the transition state structures, and calculate the activation energy barrier. researchgate.net Frequency calculations are performed to confirm the nature of the stationary points; a minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. zsmu.edu.ua

Energy Band Gap In the context of molecular chemistry, the energy band gap is analogous to the HOMO-LUMO gap. researchgate.net It represents the energy difference between the highest occupied and lowest unoccupied molecular orbitals and is a key indicator of the molecule's electronic properties and stability. schrodinger.com A smaller gap generally implies that the molecule can be more easily excited, which is relevant for its photochemical and electronic applications. schrodinger.com The HOMO-LUMO gap can be calculated using various quantum chemical methods, including DFT. It's important to note that the choice of the functional in DFT can significantly influence the calculated gap, and results are often compared with experimental data (e.g., from UV-Vis spectroscopy) for validation. reddit.com

Density Functional Theory (DFT) Calculations for Reaction Mechanism Support

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By modeling the reactants, products, intermediates, and transition states, DFT calculations provide a detailed picture of the reaction pathway and the associated energy changes. rsc.orgresearchgate.net This information helps to understand reaction kinetics, regioselectivity, and stereoselectivity.

For reactions involving this compound, DFT studies could be used to investigate various mechanistic possibilities. For example, in its synthesis via the reaction of N-phenylethylenediamine with a thiocarbonyl source, DFT could be used to compare different potential pathways, such as a stepwise addition-elimination mechanism versus a concerted process. The calculated activation energies for each step would reveal the most favorable reaction route. Furthermore, DFT can be used to study the role of catalysts, solvent effects, and the influence of substituents on the reaction mechanism and outcome. zsmu.edu.uaresearchgate.net Although specific DFT studies on the reaction mechanisms of this compound were not found in the reviewed literature, the application of these methods would provide significant insights into its chemical reactivity. rsc.org

Molecular Modeling for Ligand-Biomolecule Binding Studies

Computational molecular modeling has emerged as a powerful tool to investigate the interactions between small molecules like this compound and biological macromolecules. These in silico methods provide valuable insights into the binding modes, affinities, and potential biological targets of compounds, guiding further experimental studies. While direct computational studies on this compound are limited in the reviewed literature, research on closely related analogs, such as other substituted imidazolidine-2-thiones and isosteric thiazolidine (B150603) derivatives, offers significant understanding of their potential biomolecular interactions.

Molecular Docking Simulations with Proteins and DNA

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This method is instrumental in understanding the structural basis of ligand-target interactions and can help in identifying key residues or base pairs involved in the binding.

Protein Docking:

Studies on derivatives of the core imidazolidine/thiazolidine scaffold have demonstrated their potential to interact with various protein targets. For instance, molecular docking simulations of thiazolidine-2-thione derivatives have been used to investigate their inhibitory activity against enzymes like xanthine (B1682287) oxidase. These studies revealed that specific substitutions on the phenyl ring could lead to interactions with key amino acid residues, such as Gly260, Ile264, Glu263, and Ser347, within the active site of the enzyme plos.org. Similarly, docking studies on substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones have been performed to understand their binding affinity at the PPARγ receptor, a key target in diabetes, and at COX-1 and COX-2 active sites, which are relevant for anti-inflammatory activity nih.gov.

In the context of anticancer research, derivatives of 3-phenyl-2-thioxoimidazolidin-4-one (B189171) have been the subject of molecular docking studies to predict their binding interactions with targets like the estrogen receptor consensus.app. Furthermore, isatin (B1672199) derivatives incorporating an imidazolidine moiety have been docked with DNA, showing potential interactions that could underpin their cytotoxic effects against cancer cell lines mdpi.com. These analogous studies suggest that this compound likely engages in specific hydrogen bonding and hydrophobic interactions within protein binding pockets, with the phenyl ring and the thione group playing crucial roles in target recognition.

DNA Docking:

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. Molecular docking simulations have been employed to study the binding of imidazole-2-thiones linked to an acenaphthylenone scaffold with the human topoisomerase II beta enzyme complexed with DNA nih.gov. These studies help to elucidate the binding mode of these potential dual DNA intercalators and topoisomerase II inhibitors nih.gov.

In a study on imidazole-linked thiazolidinone derivatives, molecular docking simulations predicted a strong affinity of the compounds for the minor groove of DNA nih.govresearchgate.net. The simulations indicated that van der Waals forces, hydrogen bonding, and hydrophobic interactions were the primary forces driving the interaction, with a specific affinity towards adenine-thiamine base pairs nih.govresearchgate.net. Although these studies are on related heterocyclic systems, they provide a framework for understanding how this compound might interact with DNA, likely through groove binding, stabilized by a combination of forces. The planar phenyl group could facilitate intercalative or groove-binding interactions, while the imidazolidine-2-thione core could form specific hydrogen bonds with the DNA bases or backbone.

Predictive Modeling of Ligand-Target Recognition

Predictive modeling in computational chemistry aims to forecast the biological activity or binding affinity of a compound for a specific target. These models are often built using data from a series of related compounds and can guide the design of new, more potent molecules.

For imidazolidine-based compounds and their analogs, predictive modeling often complements molecular docking studies. The binding affinities and interaction patterns observed in docking simulations for a series of compounds can be used to build a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity.

While specific predictive models for this compound were not found, the principles can be inferred from related structures. For example, the consistent interaction patterns observed in the docking of thiazolidine-2-thione derivatives with xanthine oxidase allow for the development of a predictive model for XO inhibition by this class of compounds plos.org. Such a model would suggest that a phenyl-sulfonamide group is a key feature for activity plos.org.

Furthermore, computational approaches are used to predict the biological activity of novel compounds based on their structural similarity to molecules with known activities. Online predictive tools can assess potential antiviral, antibacterial, antifungal, and other biological activities based on the compound's structure researchgate.net. These predictions, while preliminary, can help prioritize compounds for further experimental testing researchgate.net.

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is fundamental in chemistry and drug discovery. For this compound and its derivatives, these relationships dictate their stability, synthetic accessibility, and biological interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this field. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural features of a series of molecules with their biological activity. For instance, 3D-QSAR studies on imidazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors have been conducted nih.gov. These studies generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity nih.gov. Such models have shown good predictive power for the bioactivity of new derivatives nih.gov.

Similarly, QSAR studies on thiazolidine-2,4-dione derivatives have been performed to understand the structural requirements for their antihyperglycemic activity nih.gov. These analyses identify key physicochemical parameters that correlate with biological activity, providing a mathematical model to guide the design of more potent compounds nih.gov.

For imidazolidine-2-thione derivatives, structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions. For example, in a series of imidazole-2-thione derivatives, methylation or benzylation of the sulfur atom was found to completely abolish antiviral activity, indicating the crucial role of the thione group scialert.net. In another study on imidazole-linked thiazolidinones, the presence of nitro and chloro groups at the meta position of an arylidene ring was found to enhance antimicrobial activity nih.gov.

Systematic analysis of the NMR spectra of N- and O-derivatives of 4,5-dihydroxyimidazolidine-2-thione, supported by quantum chemical calculations, has provided insights into the electronic properties of the imidazolidine-2-thione ring mdpi.com. These studies revealed that N-alkylation leads to an up-field shift of the thione carbon signal in the 13C NMR spectrum, which is attributed to the inductive effects of the alkyl groups mdpi.com. Conversely, the conjugation of the thione group with N-phenyl substituents leads to additional shielding mdpi.com. Such studies help to build a comprehensive understanding of the structure-property relationships within this class of compounds.

The following table summarizes findings from computational studies on compounds analogous to this compound.

Compound ClassTargetComputational MethodKey Findings
Thiazolidine-2-thione derivativesXanthine OxidaseMolecular DockingPhenyl-sulfonamide group is important for activity; interaction with key residues like Gly260, Ile264, Glu263, and Ser347. plos.org
Imidazole-linked thiazolidinone derivativesDNAMolecular DockingStrong affinity for the DNA minor groove, with interactions driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions. nih.govresearchgate.net
Imidazolidine-2,4-dione derivativesProtein Tyrosine Phosphatase 1B (PTP1B)3D-QSAR (CoMFA, CoMSIA)Generated predictive models and contour maps indicating favorable and unfavorable structural features for inhibitory activity. nih.gov
Imidazole-2-thione derivativesRetroviral targetsStructure-Activity Relationship (SAR)Methylation or benzylation of the sulfur atom abolishes antiviral activity. scialert.net

Advanced Applications in Organic Synthesis and Chemical Materials

Utilization as a Building Block for Mono-, Di-, and Bis-Heterocyclic Compounds

The 1-Phenylimidazolidine-2-thione scaffold serves as a foundational unit for the construction of a wide array of more complex heterocyclic systems. The reactivity of the thiourea (B124793) moiety embedded within the five-membered ring allows for various chemical transformations, leading to the formation of fused, spiro, and linked heterocyclic structures.

Research has demonstrated that imidazolidine-2-thione and its derivatives can be key intermediates in synthesizing novel fused ring systems. For instance, reactions involving the sulfur and adjacent nitrogen atoms can lead to the formation of imidazo[2,1-b]thiazoles. la-press.org These reactions typically involve alkylation of the sulfur atom with a bifunctional electrophile, followed by an intramolecular cyclization. Furthermore, the core structure is amenable to acylation reactions. Depending on the reaction conditions and the nature of the acylating agent, mono- or di-acylated derivatives can be formed. These acylated products can serve as intermediates for further elaboration into other heterocyclic frameworks. nih.gov

In more complex transformations, imidazolidine (B613845) derivatives are used to construct elaborate fused systems. For example, 2-(imidazolidin-2-ylideneamino)anilines, which can be derived from the imidazolidine-2-thione family, react with carbon disulfide to yield polycyclic systems such as 2,3-dihydro-12H-imidazo[2',1':4,5] researchgate.netnih.govresearchgate.netthiadiazino[2,3-b]quinazolin-5-thiones. science24.com This highlights the utility of the imidazolidine-2-thione core as a versatile synthon for creating diverse and structurally complex mono-, di-, and bis-heterocyclic compounds. science24.comresearchgate.netnih.gov

Application as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Chiral derivatives of imidazolidine-2-thione are highly valuable in asymmetric synthesis, where they can function as either chiral auxiliaries or as ligands for transition metal catalysts. researchgate.net The rigid five-membered ring structure, when appropriately substituted with chiral groups, creates a well-defined stereochemical environment that can effectively control the facial selectivity of reactions.

While imidazolidin-2-ones have been more extensively studied, the corresponding 2-thiones are direct precursors and share similar structural attributes. researchgate.net Chiral 2-(pyridin-2-yl)imidazolidine-4-thione derivatives, which are structurally analogous to this compound, have been successfully employed as chiral ligands in copper(II)-catalyzed asymmetric Henry reactions (nitroaldol reactions). researchgate.net These reactions, which form a new carbon-carbon bond, proceed with high levels of enantioselectivity, producing versatile β-nitro alcohols with enantiomeric excesses (ee) up to 98%. researchgate.net The stereochemical outcome of these reactions is highly dependent on the configuration of the substituents on the imidazolidine ring. nih.govsemanticscholar.org

The effectiveness of these compounds stems from the formation of a chiral metal complex that coordinates the substrates in a specific orientation, guiding the approach of the nucleophile to one face of the electrophile. Catalysts derived from these ligands have been used in the synthesis of key chiral intermediates for various pharmaceuticals. nih.govsemanticscholar.orgbeilstein-archives.org

Table 1: Performance of Chiral Imidazolidine-thione/one Ligands in Asymmetric Catalysis
Reaction TypeCatalyst SystemLigand TypeSubstratesMax. Enantiomeric Excess (ee)Reference
Henry ReactionCu(II) Complex2-(Pyridin-2-yl)imidazolidine-4-thioneAldehydes and Nitromethaneup to 98% researchgate.net
Henry ReactionCu(II) Complex2-(Pyridin-2-yl)imidazolidine-4-oneAldehydes and Nitromethaneup to 97% nih.gov
Aldol ReactionOrganocatalyst"Proline-type" Imidazolidine derivativeKetones and Aldehydesup to 91% nih.gov

Role as a Precursor in the Synthesis of Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. nih.gov These molecules mimic natural nucleosides and interfere with the replication of viral or cellular genetic material. The structural modification of the nucleobase is a common strategy to create effective therapeutic agents. This compound can serve as a precursor to such modified or unnatural nucleobases.

The synthesis of these analogs involves coupling a modified base, derived from a precursor like this compound, to a sugar moiety (like ribose) or a carbocyclic ring. nih.govresearchgate.netresearchgate.net The resulting carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, often exhibit increased metabolic stability. researchgate.net The five-membered heterocyclic core of this compound can be chemically elaborated and then attached to the sugar or carbocycle via N-glycosylation. mdpi.com

For example, five-membered heterocyclic rings are key components of biologically active nucleosides like AICAR (aminoimidazole carboxamide ribonucleotide). nih.gov Synthetic strategies often involve the 1,3-dipolar cycloaddition of an azide-functionalized sugar with an alkyne to form a triazole ring, which then acts as the nucleobase mimic. nih.govresearchgate.net The imidazolidine-2-thione structure provides a versatile starting point for creating a variety of heterocyclic bases that can be incorporated into these synthetic schemes to produce novel nucleoside analogs with potential therapeutic activity. nih.govbeilstein-journals.org

Integration into Hybrid Molecular Architectures via Direct C-C Bond Formation

The construction of complex, hybrid molecular architectures often relies on efficient methods for forming carbon-carbon (C-C) bonds. Transition metal-catalyzed direct C–H arylation has emerged as a powerful and environmentally benign tool for this purpose, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.gov This strategy can be applied to the this compound molecule to integrate it into larger π-conjugated systems.

In this process, a transition metal catalyst, typically based on palladium, activates a C–H bond on one of the aromatic rings (in this case, the phenyl group of this compound) and couples it with an aryl halide partner. nih.govnih.gov This methodology allows for the direct formation of a biaryl linkage. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. mit.edursc.org

This approach enables the synthesis of novel hybrid molecules where the electronic and structural properties of the this compound unit are combined with those of other aromatic or heteroaromatic systems. Such architectures are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org

Table 2: Methods for Direct C-C Bond Formation Applicable to Aryl Heterocycles
MethodCatalyst System (Example)Bond FormedKey FeaturesReference
Direct C-H ArylationPd(OAc)₂ / LigandAryl-ArylAtom-efficient, avoids organometallic reagents rsc.orgnih.gov
Intramolecular C-H ActivationPd(OAc)₂ / PCy₃Aryl-Aryl (intramolecular)Forms polycyclic aromatic compounds nih.gov
Dual C-H ActivationPalladium CatalystAryl-Aryl and Aryl-NOne-pot formation of multiple bonds nih.gov

Influence on Nanocrystal Heterostructure Formation Kinetics

The synthesis of inorganic nanoparticles with controlled size, shape, and stability is a major focus of materials science. Organic ligands play a critical role in this process by coordinating to the surface of the growing nanocrystals. semanticscholar.orgnih.gov These ligands modulate the kinetics of nucleation and growth, prevent aggregation, and can direct the final morphology of the nanoparticles. nih.govnsf.gov

The thione group (C=S) in this compound is an excellent coordinating moiety for metal surfaces. The sulfur atom can bind strongly to the surface of metal nanoparticles, such as those made of gold or silver. researchgate.net This interaction makes this compound a potent surface ligand or capping agent for controlling nanoparticle synthesis.

When added to a nanoparticle synthesis reaction, the this compound molecules will adsorb onto the nascent nanocrystal surfaces. This surface passivation slows down the growth rate, allowing for more uniform and controlled particle formation. By selectively binding to certain crystallographic facets, such ligands can also induce anisotropic growth, leading to the formation of nanorods or other non-spherical heterostructures. nih.gov The binding affinity and packing density of thione ligands on the nanoparticle surface are key parameters that determine their influence on the formation kinetics and the final properties of the nanomaterial. researchgate.net

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Phenylimidazolidine-2-thione be optimized for high yield and purity?

  • Methodology :

  • Step 1 : React phenyl isothiocyanate with a primary amine (e.g., methylamino ethanol) in absolute ethanol under nitrogen, stirring for 3–5 hours to form the thiourea intermediate .

  • Step 2 : Cyclize the intermediate using sodium hydride in dry tetrahydrofuran (THF) at room temperature, followed by reflux in dimethyl sulfoxide (DMSO) to form the imidazolidine-2-thione ring .

  • Key Parameters : Control reaction pH (use KOH/NaOH for base catalysis), solvent polarity, and temperature (323–373 K) to minimize side products .

  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (from 5 hours to <1 hour) and improves yield (>85%) .

    • Characterization :
  • FTIR : Confirm C=S bond presence at ~1085 cm⁻¹ and aromatic C=C at 1565–1613 cm⁻¹ .

  • NMR : Look for methyl proton signals at δ 3.42–3.92 ppm and aromatic protons at δ 7.13–7.50 ppm in CDCl₃ .

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